molecular formula C10H13ClO2S B12093472 (2,4,5-Trimethylphenyl)methanesulfonyl chloride

(2,4,5-Trimethylphenyl)methanesulfonyl chloride

Cat. No.: B12093472
M. Wt: 232.73 g/mol
InChI Key: VQNFWQMJSXQXRX-UHFFFAOYSA-N
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Description

(2,4,5-Trimethylphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C₁₀H₁₃ClO₂S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 2,4,5-trimethylphenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,4,5-Trimethylphenyl)methanesulfonyl chloride can be synthesized through the reaction of 2,4,5-trimethylphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Reaction:

2,4,5-Trimethylphenol+Methanesulfonyl chloride(2,4,5-Trimethylphenyl)methanesulfonyl chloride+HCl\text{2,4,5-Trimethylphenol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,4,5-Trimethylphenol+Methanesulfonyl chloride→(2,4,5-Trimethylphenyl)methanesulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2,4,5-Trimethylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The compound can be reduced to the corresponding sulfonamide or sulfone.

    Oxidation: It can be oxidized to form sulfonic acids or sulfonates.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Major Products

    Nucleophilic Substitution: Produces sulfonamides, sulfonate esters, or sulfonate salts.

    Reduction: Yields sulfonamides or sulfones.

    Oxidation: Forms sulfonic acids or sulfonates.

Scientific Research Applications

(2,4,5-Trimethylphenyl)methanesulfonyl chloride is used in various fields of scientific research:

    Chemistry: It serves as a reagent for the synthesis of sulfonamides, sulfonates, and other sulfonyl-containing compounds.

    Biology: Used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Employed in the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of (2,4,5-Trimethylphenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles to form sulfonamide or sulfonate bonds.

    Reduction and Oxidation: The compound can be transformed into various functional groups, influencing its reactivity and applications.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride (CH₃SO₂Cl): A simpler sulfonyl chloride used in similar reactions.

    Benzenesulfonyl chloride (C₆H₅SO₂Cl): Another sulfonyl chloride with a benzene ring, used in the synthesis of sulfonamides and sulfonates.

    p-Toluenesulfonyl chloride (TsCl): A sulfonyl chloride with a toluene ring, commonly used in organic synthesis.

Uniqueness

(2,4,5-Trimethylphenyl)methanesulfonyl chloride is unique due to the presence of three methyl groups on the phenyl ring, which can influence its reactivity and steric properties. This makes it a valuable reagent for specific synthetic applications where steric hindrance or electronic effects are important.

Properties

Molecular Formula

C10H13ClO2S

Molecular Weight

232.73 g/mol

IUPAC Name

(2,4,5-trimethylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C10H13ClO2S/c1-7-4-9(3)10(5-8(7)2)6-14(11,12)13/h4-5H,6H2,1-3H3

InChI Key

VQNFWQMJSXQXRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CS(=O)(=O)Cl)C

Origin of Product

United States

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